molecular formula C13H16F3NO4 B2735283 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate CAS No. 95261-54-4

2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate

Cat. No. B2735283
CAS RN: 95261-54-4
M. Wt: 307.269
InChI Key: PCUBJOHLSVDTBN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate (TFEDPC) is a synthetic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since become a valuable tool in the fields of biochemistry and physiology. The compound has a wide range of biological activities and has been used in a variety of laboratory experiments.

Scientific Research Applications

Crystalline Covalent Organic Frameworks

Crystalline covalent organic frameworks (COFs) have been developed, utilizing organic building units linked through hydrazone bonds to create extended two-dimensional porous frameworks. These materials, COF-42 and COF-43, are highly crystalline, exhibit excellent chemical and thermal stability, and maintain permanent porosity. The incorporation of structures like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate into such frameworks could potentially enhance their utility in scientific research by contributing to the diversity and functionality of COFs (Uribe-Romo et al., 2011).

Photoredox Systems for Catalytic Fluoromethylation

The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been an area of significant interest, particularly in the synthesis of compounds containing trifluoromethyl groups, which are prevalent in pharmaceuticals and agrochemicals. The research focuses on the design of reaction systems that enable efficient and selective radical fluoromethylation under mild conditions, highlighting the potential of integrating compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate into these systems to advance the synthesis of organofluorine compounds (Koike & Akita, 2016).

Bioorthogonal Chemistry for Investigating Biological Processes

A bioorthogonal chemical system has been established to investigate biological processes such as cell death and immunity. This system involves a cancer-imaging probe that can release a client protein, including an active gasdermin, selectively into tumor cells, revealing the antitumor immune function of pyroptosis. Such research underscores the importance of developing novel chemical systems, possibly incorporating compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate, to elucidate complex biological phenomena (Wang et al., 2020).

Lewis Acid Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate has been demonstrated as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This research highlights the potential of using highly active Lewis acid catalysts, potentially in conjunction with compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate, to facilitate challenging organic transformations, particularly in the synthesis of complex organic molecules (Ishihara et al., 1996).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,4-diethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4/c1-3-19-10-6-5-9(7-11(10)20-4-2)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBJOHLSVDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3,4-diethoxyphenyl)carbamate

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